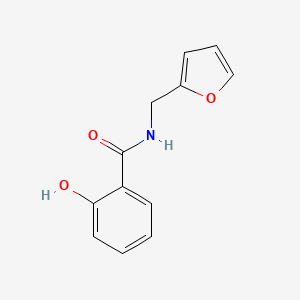

N-(2-furylmethyl)-2-hydroxybenzamide

Übersicht

Beschreibung

N-(2-furylmethyl)-2-hydroxybenzamide, commonly known as FMHM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMHM is a synthetic compound that is produced through a multi-step chemical synthesis process.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Furan derivatives have gained prominence in medicinal chemistry due to their therapeutic efficacy. Researchers have explored the antibacterial potential of N-(furan-2-ylmethyl)-2-hydroxybenzamide against both gram-positive and gram-negative bacteria . Its unique structural features may contribute to its effectiveness as an antibacterial agent.

Platform Compound for Drug Development

The furan nucleus serves as a crucial synthetic scaffold in drug discovery. Incorporating N-(furan-2-ylmethyl)-2-hydroxybenzamide into novel drug candidates could lead to more effective and secure antimicrobial agents. Medicinal chemists continue to explore its potential in combating microbial resistance .

Metal Complexes and Coordination Chemistry

N-(furan-2-ylmethyl)-2-hydroxybenzamide can form stable metal complexes. For instance, its copper(II), cobalt(II), nickel(II), and zinc(II) complexes have been synthesized and characterized. These complexes exhibit interesting spectroscopic properties and may find applications in coordination chemistry and biological studies .

Biological Screening and Cytotoxicity

Researchers have investigated the cytotoxic activity of N-(furan-2-ylmethyl)-2-hydroxybenzamide and its metal complexes against cancer cell lines (HePG-2 and HCT-116). Surprisingly, the free ligand showed greater potency than the metal complexes, highlighting its potential as a bioactive compound .

Synthesis of Derivatives

Scientists have explored the synthesis of novel derivatives based on N-(furan-2-ylmethyl)-2-hydroxybenzamide. These derivatives may serve as building blocks for sustainable chemical processes, including drug development and materials science .

Alternative Materials and Renewable Chemistry

N-(furan-2-ylmethyl)-2-hydroxybenzamide can be part of a sustainable approach to chemical synthesis. Researchers have used carbohydrate-derived precursors to synthesize related compounds, such as 3-(2-furyl)acrylic acid. These materials have potential applications in green chemistry and renewable resource utilization .

Wirkmechanismus

Target of Action

N-(furan-2-ylmethyl)-2-hydroxybenzamide, also known as N-(2-furylmethyl)-2-hydroxybenzamide, is a complex compound that interacts with various biological targets. Similar compounds have been shown to interact with proteins and amino acids via the azomethine nitrogen, c=n .

Mode of Action

The compound’s mode of action involves chelation to metal ions in a mononegative bidentate fashion via the azomethine nitrogen and deprotonated enolized carbonyl oxygen . This interaction can lead to changes in the structure and function of the target, potentially influencing various biological processes.

Biochemical Pathways

Similar compounds have been associated with a wide range of biological applications, including antibacterial, antifungal, anticancer, and diuretic activities .

Result of Action

Similar compounds have demonstrated cytotoxic activity towards certain cell lines, suggesting potential anticancer properties .

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c14-11-6-2-1-5-10(11)12(15)13-8-9-4-3-7-16-9/h1-7,14H,8H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBUXXNYYBDQHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601330755 | |

| Record name | N-(furan-2-ylmethyl)-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601330755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203817 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(furan-2-ylmethyl)-2-hydroxybenzamide | |

CAS RN |

13156-92-8 | |

| Record name | N-(furan-2-ylmethyl)-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601330755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate](/img/structure/B2834185.png)

![2-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2834187.png)

![(1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid;hydrochloride](/img/structure/B2834192.png)

![3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2834194.png)

![1-phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2834195.png)

![7-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-[(3-fluorobenzyl)thio]-3-(3-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B2834196.png)

![N-[1-(1-adamantyl)ethyl]-3,5-dinitrobenzamide](/img/structure/B2834199.png)

![1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2834208.png)